![molecular formula C23H30ClN3O6S2 B2550254 Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216768-63-6](/img/structure/B2550254.png)
Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to ensure the formation of the desired product. For instance, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, as mentioned in the first paper, is part of a research program targeting novel molecules with potential anti-inflammatory properties . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied, such as cyclization reactions and the use of specific catalysts or reagents to introduce the sulfonyl and morpholino groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. For example, the novel bicyclic thiohydantoin compound discussed in the third paper was structurally characterized using these techniques, and its stereochemistry was determined by single-crystal X-ray diffraction . These methods would likely be applicable to determine the molecular structure of the compound as well.
Chemical Reactions Analysis
The related compounds discussed in the papers are likely to undergo various chemical reactions based on their functional groups. For example, the compound mentioned in the third paper has acid dissociation constants that were determined using potentiometric titration, suggesting that it can participate in acid-base reactions . The compound of interest, with its sulfonyl, benzamido, and carboxylate groups, would also be expected to exhibit specific reactivity patterns, such as nucleophilic substitution or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds. For instance, the green metric evaluation of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine indicates considerations of atom economy, reaction mass efficiency, and E-factor, which are indicative of the environmental impact and efficiency of the synthesis process . The compound would also have specific solubility, melting point, and stability characteristics that could be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Heterocyclic Compounds
Synthesis of Heterocyclic Derivatives : Studies on the synthesis and reactions of heterocyclic compounds provide insights into the potential use of complex molecules, including those similar to the specified compound, in creating new chemical entities. One study detailed the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives through reactions involving chloromethyloxirane and heterocyclic amines, leading to N-2-hydroxy-3-heteroaminopropyl-substituted compounds and substituted dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).
Sulfenylation of Pyrroles and Indoles : Another relevant study discussed the sulfenylation of pyrroles and indoles using 1-(methylthio)morpholine, showcasing the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, which are significant for pharmaceutical applications (Gilow et al., 1991).
Potential Anti-inflammatory Applications
Anti-Inflammatory Research : Research into novel molecules for potential anti-inflammatory applications has led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicating the interest in thienopyridine derivatives for therapeutic uses, similar to the compound (Moloney, 2001).
Green Chemistry in Synthesis
Green Chemistry Approaches : A study on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in pharmaceutical synthesis, emphasizes the importance of green chemistry principles in the development of new chemical synthesis methods, which could be relevant for synthesizing and studying compounds like the one specified (Gilbile et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S2.ClH/c1-14-11-26(12-15(2)32-14)34(29,30)17-7-5-16(6-8-17)21(27)24-22-20(23(28)31-4)18-9-10-25(3)13-19(18)33-22;/h5-8,14-15H,9-13H2,1-4H3,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFXUWPBVWOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

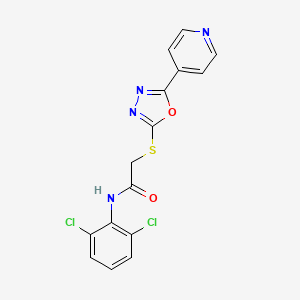
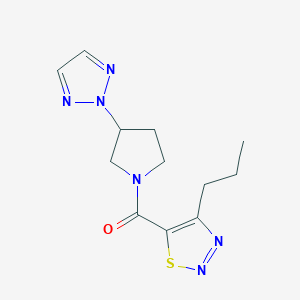
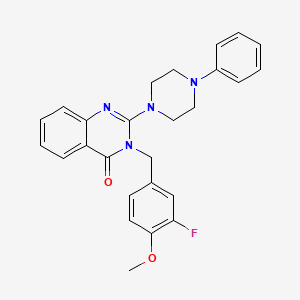
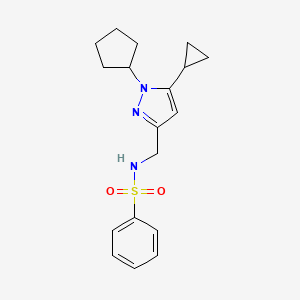
![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)
![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)
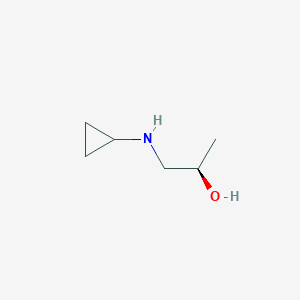
![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)
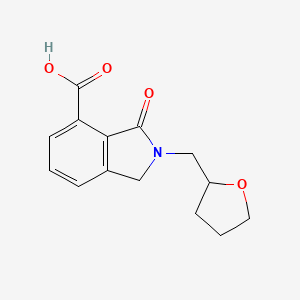
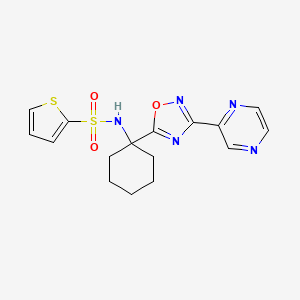
![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)
methanone](/img/structure/B2550194.png)